molecular formula C6H5F3N2S B1331034 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- CAS No. 78018-17-4

2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-

Cat. No. B1331034
CAS RN: 78018-17-4
M. Wt: 194.18 g/mol
InChI Key: KKAFDOIDJWXCHG-UHFFFAOYSA-N
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Description

The compound "2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids, and their derivatives have been extensively studied for their potential applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-methylthio-4,6-difluoride pyrimidine, an intermediate of herbicide diclosulam, is achieved through a four-step reaction starting from sulfocarbamidediethyl malonate and involves reagents like sodium methanol, dimethyl sulfate, phosphorus oxychloride, and potassium fluoride . Another example is the synthesis of novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers, which are synthesized using the Atwal-Biginelli cyclocondensation reaction . These methods highlight the diversity of synthetic approaches to pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was determined by X-ray diffraction and ab initio calculations, revealing a planar 4-pyrimidinone ring and strong intermolecular hydrogen bonds . Similarly, the structure of 2-amino-4-methylthio-5-cyano-6(1H)-pyrimidinethione was studied by X-ray structural analysis, which also provided insights into the complex formation with urea .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, leading to the formation of different compounds. For instance, thieno[2,3-d]pyrimidines and thiazolo[3,2-c]pyrimidinium salts have been synthesized based on the 6(1H)-pyrimidinethione . Additionally, substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines were synthesized through reactions involving substituted 2-(chloromethyl)-pyridine and imidazole-2-thione or pyrimidine-2-thiol .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the acidity and complex formation with metal ions of 1-amino-4-aryl-2(1H)-pyrimidinethiones were studied, showing the influence of substituents on the pKa and stability constants of metal complexes . The crystal structure of 1,4-dihydro-6-methyl-5-N,N-diethylcarbamoyl-4-phenyl-2(3H)-pyrimidinethione revealed a half-chair conformation of the central heterocyclic ring and the influence of hydrogen bonding on the conformation of the carbamoyl group .

Scientific Research Applications

  • Synthesis of Trifluoromethylated Analogues : 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, a derivative of 2(1H)-Pyrimidinethione, are used to create new trifluoromethylated analogues of 4,5-dihydroorotic acid. These analogues are synthesized in both racemic and enantiopure forms. The unique C–F···C=O interaction observed in these compounds may impact their conformations and stability (Sukach et al., 2015).

  • Crystal and Molecular Structures Analysis : Research on 1,4-dihydro-6-methyl-2(3H)-pyrimidinethiones, which are structurally related to 2(1H)-Pyrimidinethione, has revealed insights into their crystal structures. These studies are crucial for understanding the conformation and potential applications of these compounds (Mohan et al., 2003).

  • Cyclization Reactions and Compound Synthesis : 2-Amino-4-methylthio-5-cyano-6(1H)-pyrimidinethione, related to 2(1H)-Pyrimidinethione, is used in the synthesis of various compounds like thieno[2,3-d]pyrimidines. These syntheses highlight the versatile reactivity and potential for creating diverse chemical structures (Sharanin et al., 1987).

  • Ring Transformation Studies : The study of 1, 4, 6-Trisubstituted 2(1H)-pyrimidinethiones, closely related to the compound of interest, has led to discoveries in Dimroth-type ring transformations. These transformations are significant in the synthesis of various pyrimidine derivatives (Kashima et al., 1982).

  • Complex Formation with Metal Ions : Studies on 1-Amino-4-aryl-2(1H)-pyrimidinethiones have revealed their ability to form complexes with nonferrous metal ions. This property is essential for potential applications in catalysis and material science (Schmidt et al., 1994).

  • Novel Compound Synthesis : Research involving the synthesis of novel imidazo[1,2-a]pyrimidine compounds using 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine highlights the potential of 2(1H)-Pyrimidinethione derivatives in creating new chemical entities (Liu, 2013).

properties

IUPAC Name

6-methyl-4-(trifluoromethyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2S/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAFDOIDJWXCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228676
Record name 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78018-17-4
Record name 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078018174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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